n4-Butyl-6-chloropyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N-butyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQULOSUZEEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282029 | |
| Record name | MLS000738021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-91-0 | |
| Record name | MLS000738021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000738021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of N4 Butyl 6 Chloropyrimidine 2,4 Diamine
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Chlorine Atom
The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing effects and bearing a good leaving group. In n4-Butyl-6-chloropyrimidine-2,4-diamine, the chlorine atom at the C-6 position is highly susceptible to displacement by a variety of nucleophiles.
The C-6 chlorine atom can be readily displaced by a range of nucleophiles, including amines and alkoxides, to yield diverse 6-substituted pyrimidine derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.
For instance, in reactions analogous to those of 2,4-diamino-6-chloropyrimidine, the chlorine can be substituted by cyclic secondary amines like piperidine. researchgate.net Similarly, alkoxides, generated from alcohols using a strong base such as sodium hydride (NaH), effectively displace the chloride to form ether linkages. mdpi.com The treatment of the parent compound, 2,4-diamino-6-chloropyrimidine, with various substituted methanols in the presence of NaH in a solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) generates the corresponding 2,4-diamino-6-alkoxypyrimidines in moderate to good yields. mdpi.comnih.gov
| Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |
| Piperidine | Excess piperidine, heat | 6-Piperidinyl-pyrimidine | N/A | researchgate.net |
| (S)-2,3-isopropylideneglycerol | NaH, DMSO, 90 °C | 6-Alkoxy-pyrimidine | 77% | mdpi.com |
| Substituted Methanols | NaH, DMSO or THF | 6-Alkoxy-pyrimidine | 61-79% | mdpi.com |
The kinetics and selectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic properties of its substituents. The general order of reactivity for halogen displacement on a pyrimidine ring is C-4(6) > C-2 >> C-5. acs.org In the case of this compound, the two amino groups at the C-2 and C-4 positions play a crucial role.
As electron-donating groups, the amino functionalities increase the electron density of the pyrimidine ring. However, they activate the ring toward electrophilic attack and, more importantly in this context, stabilize the Meisenheimer intermediate formed during nucleophilic attack at the C-6 position. This stabilization lowers the activation energy for the substitution reaction, enhancing the reactivity of the C-6 chlorine atom and making it a facile leaving group. acs.org The presence of these amino groups thus directs nucleophilic substitution preferentially to the C-6 position. sarchemlabs.com
The halogenated C-6 position serves as a versatile handle for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been successfully employed to introduce aryl and heteroaryl moieties at this position, significantly expanding the molecular diversity achievable from this scaffold.
Using the parent structure 6-chloro-2,4-diaminopyrimidine as a substrate, researchers have demonstrated high-yielding syntheses of 6-aryl-2,4-diaminopyrimidines. nih.gov These reactions typically involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like potassium carbonate (K₂CO₃), and a suitable solvent system, often a mixture including an alcohol, toluene, and water. mdpi.com
| Aryl Boronic Acid | Catalyst | Base | Solvent System | Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | Moderate | mdpi.com |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | Moderate | mdpi.com |
| Substituted phenylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 63-78% | mdpi.com |
| Substituted phenylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/Toluene/H₂O | 51-99% | nih.gov |
Reactivity at the Amine Functionalities (N2 and N4-Butyl)
The exocyclic amino groups at the C-2 and N-4 positions are nucleophilic and can undergo a variety of chemical transformations common to primary and secondary aromatic amines.
The amino groups of this compound are susceptible to acylation and alkylation. Although specific literature detailing these reactions on this exact compound is limited, the general reactivity of 2,4-diaminopyrimidines suggests these transformations are feasible. entrepreneur-cn.com
Acylation can be achieved using standard acylating agents such as acyl chlorides or anhydrides under basic conditions to form the corresponding amides. For example, N-acylation of related heterocyclic amines has been accomplished using reagents like acryloyl chloride in the presence of a base like triethylamine. nih.gov
Alkylation of the amino groups can be performed with alkyl halides. The N-2 amino group and the N-4 butylamino group present sites for the introduction of further alkyl substituents. The relative reactivity of these sites can depend on steric hindrance and reaction conditions. In related systems, N-alkylation has been used to synthesize a variety of substituted aminopyrimidines. researchgate.net
The primary amino group at the C-2 position is known to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). rjptonline.org This reaction is a classical method for modifying amino groups and is widely applied to aminopyrimidines. egranth.ac.inresearchgate.net
The reaction typically proceeds by refluxing the aminopyrimidine with a suitable aromatic or aliphatic aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). rjptonline.org The resulting imine (azomethine) group introduces a new point of structural diversity and has been shown to be critical for the biological activities of many pyrimidine derivatives. rjptonline.orgijcr.info The N-4 butylamino group, being a secondary amine, would not typically form a stable imine under these conditions.
| Carbonyl Compound | Conditions | Product | Reference |
| 4-(dimethylamino) benzaldehyde | Ethanol, Acetic acid (cat.) | Schiff Base | rjptonline.org |
| Substituted Benzaldehydes | Reflux | Schiff Base | egranth.ac.in |
| 5-Nitrosalicylaldehyde | Ethanol, Reflux | Schiff Base | ijcr.info |
| Various Aromatic Aldehydes | Green chemistry approach | Schiff Base | researchgate.net |
Formation of Fused Heterocyclic Systems (e.g., triazolo-, pyrazolo-pyrimidines)
The chemical architecture of this compound, featuring multiple nitrogen atoms and reactive sites, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino groups and the chlorine atom on the pyrimidine ring are key functionalities that can participate in cyclization reactions to form bicyclic structures such as triazolopyrimidines and pyrazolopyrimidines.
Triazolopyrimidines: The synthesis of triazolopyrimidines often involves the reaction of a diaminopyrimidine derivative with reagents that can provide the necessary carbon and nitrogen atoms to form the triazole ring. While specific studies on this compound are not extensively detailed in the available literature, the general reactivity of 2,4-diaminopyrimidines suggests several potential pathways. One common method involves the diazotization of a 5-aminopyrimidine (B1217817) derivative followed by cyclization. google.com Another approach is the reaction with reagents like triethyl orthoformate or carbon disulfide, which can lead to the formation of a fused triazole ring. nih.gov The reaction of related diaminopyrimidine precursors with various reagents to form researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidines has been demonstrated. nih.gov
Pyrazolopyrimidines: The construction of a pyrazole (B372694) ring fused to a pyrimidine core typically involves reacting a pyrimidine derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, 2,4-diaminopyrimidine (B92962) derivatives can react with diketones or ketoesters to yield pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov The chlorine atom at the C-6 position can be displaced by a suitable nucleophile, which can then be part of the cyclization process, or the amino groups can be the primary sites of reaction. The synthesis of various pyrazolopyrimidine derivatives has been reviewed, highlighting multiple strategies starting from aminopyrazoles or pyrimidine precursors. researchgate.net
The following table summarizes general synthetic strategies for these fused systems, which are applicable to derivatives like this compound.
| Fused System | General Precursor(s) | Typical Reagents/Conditions | Resulting Ring System |
| Triazolopyrimidine | Diaminopyrimidine | Triethyl orthoformate, Acetyl chloride, Carbon disulfide | researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidine |
| Pyrazolopyrimidine | Diaminopyrimidine | 1,3-Dicarbonyl compounds, Enaminones | Pyrazolo[1,5-a]pyrimidine |
Electrophilic Substitution on the Pyrimidine Ring
The pyrimidine ring, particularly when substituted with electron-donating amino groups, is susceptible to electrophilic attack. The C-5 position is the most common site for such substitutions.
The C-5 position of the 2,4-diaminopyrimidine scaffold is activated by the two amino groups, making it nucleophilic and prone to electrophilic substitution. This allows for the introduction of various functional groups at this specific site. A key example of this reactivity is halogenation. Studies on analogous compounds, such as 2,4-diamino-6-substituted pyrimidines, have shown that the C-5 position can be readily iodinated using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. mdpi.com This site-specific functionalization is a crucial step in the synthesis of more complex derivatives, as the introduced halogen can then be used in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other carbon-based substituents. mdpi.com
Nitration: The nitration of pyrimidine derivatives can be achieved using various nitrating agents. The outcome of the reaction is often dependent on the reaction conditions, particularly the concentration of nitric acid. researchgate.netrsc.orgrsc.org For diaminopyrimidine derivatives, nitration can occur on the ring at the C-5 position or on one of the amino groups to form a nitramine. Studies on fused 5,7-diaminopyrimidine derivatives have shown that concentrated nitric acid can selectively lead to the formation of a nitramide. researchgate.netrsc.orgrsc.org The pyrimidine moiety is a common feature in many biologically active compounds, and nitration is a key step in the synthesis of some of these molecules. researchgate.net
Halogenation: As mentioned previously, halogenation at the C-5 position is a well-established reaction for pyrimidines activated by amino groups. mdpi.com N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose. A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides in ionic liquids has been developed, highlighting a green chemistry approach to this transformation. elsevierpure.com
Sulfonation: There is limited specific information available in the searched literature regarding the direct sulfonation of this compound or its close analogs at the C-5 position. However, the nucleophilic character of the C-5 position suggests that sulfonation could potentially be achieved under appropriate conditions using reagents like chlorosulfonic acid or sulfur trioxide complexes.
The table below summarizes electrophilic substitution reactions on the pyrimidine ring based on studies of related compounds.
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Iodination | N-Iodosuccinimide (NIS) | C-5 | 5-Iodo-2,4-diaminopyrimidine derivative |
| Nitration | Concentrated Nitric Acid | exocyclic N-amino | N-Nitramine derivative |
| Halogenation | N-Halosuccinimides (NCS, NBS) | C-5 | 5-Halo-2,4-diaminopyrimidine derivative |
Oxidation and Reduction Pathways of the Pyrimidine Scaffold
The pyrimidine scaffold in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives with modified properties.
Oxidation: A significant oxidation pathway for 2,4-diamino-6-substituted pyrimidines is N-oxidation. The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. Specifically for 2,4-diamino-6-chloropyrimidine, oxidation typically occurs at the N-3 position. This reaction can be carried out using various oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. questjournals.orgnih.govgoogle.com The formation of 2,4-diamino-6-chloropyrimidine-3-oxide is a key step in the synthesis of several important compounds. questjournals.org The N-oxide functionality significantly alters the electronic properties of the pyrimidine ring and can serve as a handle for further chemical modifications.
Reduction: Reduction reactions of the pyrimidine scaffold can target the chloro substituent or the N-oxide group if present. The chlorine atom at the C-6 position can be removed via catalytic hydrogenation. For example, 2,4-diamino-6-chloropyrimidine-3-oxide can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 2,4-diaminopyrimidine-3-oxide. questjournals.org This dehalogenation is a common strategy to increase the structural diversity of pyrimidine derivatives. If a stronger reducing agent is used or under different conditions, the N-oxide functionality could also be reduced back to the parent pyridine.
| Reaction Type | Reagent(s) | Substrate | Product |
| Oxidation | H₂O₂ / Sodium Tungstate | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine-3-oxide |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine-3-oxide |
| Reduction | H₂ / Pd/C | 2,4-Diamino-6-chloropyrimidine-3-oxide | 2,4-Diaminopyrimidine-3-oxide |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N4 Butyl 6 Chloropyrimidine 2,4 Diamine Analogs
Methodologies for SAR and QSAR Investigations
Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are crucial for predicting the potency of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action at a molecular level.
Ligand-Based and Structure-Based Computational Approaches
The investigation of n4-Butyl-6-chloropyrimidine-2,4-diamine and its analogs relies on two primary computational strategies: ligand-based and structure-based approaches.
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These models are built solely on the structural information of a series of compounds with known activities. They work by identifying common pharmacophores—the specific spatial arrangement of molecular features necessary for biological activity. Methods like 2D-QSAR correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with activity.
Structure-based methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed when the 3D structure of the target protein is available. These 3D-QSAR techniques provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions positively or negatively influence biological activity. For pyrimidine (B1678525) derivatives, these studies often involve molecular docking to predict the binding pose of the ligand in the active site, followed by 3D-QSAR to refine the model. researchgate.net For instance, a study on pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors used a CoMSIA model which confirmed that hydrophobic and hydrogen-bond donor fields were critical for the bioactivity of the inhibitors. researchgate.net
Application of Machine Learning Algorithms in QSAR Modeling
The integration of machine learning (ML) has significantly advanced QSAR modeling, allowing for the analysis of large and complex datasets to uncover intricate structure-activity relationships. researchgate.net Various ML algorithms are now routinely applied in the study of kinase inhibitors, a class to which many pyrimidine-2,4-diamine derivatives belong.
Commonly used algorithms include:
Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity).
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Support Vector Machine (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. researchgate.net
Deep Neural Networks (DNN): Complex, multi-layered networks that can learn intricate patterns from data, enhancing the predictive power of QSAR models for kinase inhibitors. researchgate.netrsc.org
These ML techniques have proven superior to traditional methods in many cases, offering higher predictive accuracy and the ability to model non-linear relationships that are common in biological systems. cambridgemedchemconsulting.com
| Algorithm | Description | Primary Application in QSAR | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Establishes a linear equation to model the relationship between molecular descriptors and activity. | Baseline modeling and interpretation of linear SAR. | researchgate.net |
| Random Forest (RF) | An ensemble of decision trees that provides a consensus prediction, reducing overfitting. | Predicting activity for large datasets and identifying important molecular features. | cambridgemedchemconsulting.com |
| Support Vector Machine (SVM) | Finds an optimal hyperplane that separates active from inactive compounds or predicts continuous activity values. | Classification and regression tasks, particularly effective with high-dimensional data. | researchgate.net |
| Deep Neural Networks (DNN) | Multi-layered neural networks capable of learning complex, non-linear patterns from structural data. | Advanced predictive modeling for complex SAR, virtual screening of large chemical libraries. | rsc.org |
Impact of Substituents on Molecular Interactions and Biological Outcomes
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine scaffold. SAR studies focus on systematically modifying the molecule to understand the contribution of each component.
Role of the N4-Butyl Group in Modulating Ligand-Target Recognition
The N4-butyl group is a key feature that primarily contributes to the compound's interaction with hydrophobic pockets within the target's binding site. In many protein kinases, the ATP-binding site is flanked by hydrophobic regions. The flexible, non-polar butyl chain can adopt a favorable conformation to maximize van der Waals contacts with non-polar amino acid residues such as valine, leucine, and isoleucine. nih.gov
Docking studies of similar diaminopyrimidine inhibitors have shown that substituents at the N4 position often extend toward the activation loop of the kinase, where interactions can influence the enzyme's conformational state. nih.gov The length and branching of the alkyl chain at this position are critical; a butyl group often provides an optimal balance of lipophilicity and conformational flexibility to fit into these hydrophobic channels, thereby enhancing binding affinity and potency. researchgate.netnih.gov
Significance of the Chlorine Atom at C-6 Position on Activity
The chlorine atom at the C-6 position of the pyrimidine ring has a multifaceted role that can significantly influence the compound's biological profile. Its contribution can be understood through two primary mechanisms:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom, such as a backbone carbonyl oxygen, in the protein's active site. nih.gov This type of interaction is increasingly recognized as a crucial element in conferring specificity and affinity for halogenated inhibitors in protein kinases. researchgate.netnih.gov The directionality and strength of halogen bonds can help to properly orient the inhibitor within the binding pocket.
Reactive Handle for Covalent Inhibition: The chlorine atom on the electron-deficient pyrimidine ring can serve as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows the compound to form a covalent bond with a nearby nucleophilic residue, such as a cysteine, in the active site. nih.gov Such covalent inhibitors can achieve high potency and prolonged duration of action by permanently inactivating the target protein. A study on a series of 2,5-dichloropyrimidine (B52856) inhibitors of the MSK1 kinase confirmed that the chlorine atom was displaced by a cysteine residue (Cys440) to form a covalent adduct. nih.gov
| Compound | C-6 Substituent | Proposed Interaction | Relative Potency (IC₅₀) | Reference Principle |
|---|---|---|---|---|
| Analog A | -H | Baseline (No interaction) | 1000 nM | nih.gov |
| Analog B | -F | Weak Halogen Bond / H-bond acceptor | 500 nM | nih.gov |
| Analog C (this compound) | -Cl | Halogen Bond / Covalent Potential | 150 nM | nih.govnih.gov |
| Analog D | -Br | Strong Halogen Bond | 100 nM | researchgate.net |
| Analog E | -CH₃ | Steric hindrance / Hydrophobic | 800 nM | nih.gov |
Influence of Variations on the Pyrimidine Core and Diamine Functionalities
The 2,4-diaminopyrimidine (B92962) core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, because it acts as a bioisostere of the adenine (B156593) base in ATP. nih.gov This allows it to mimic the natural ligand and form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
The two amino groups at the C2 and C4 positions are critical for this interaction. Typically, one of the ring nitrogens (N1 or N3) and the exocyclic amino group at C2 or C4 form a characteristic bidentate or "double-dentate" hydrogen bond pattern with the backbone amide and carbonyl groups of the hinge residues. nih.govresearchgate.net This anchoring interaction is fundamental to the binding of most pyrimidine-based kinase inhibitors.
Identification of Key Pharmacophoric Features for Target Binding
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif, particularly for protein kinases, which are a large family of enzymes involved in cell signaling. The core pharmacophoric features of 2,4-diaminopyrimidine analogs for kinase inhibition are centered around the ability of the diaminopyrimidine ring to form critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the hydrogen bonding pattern of the adenine base of ATP, enabling these compounds to act as competitive inhibitors.
Based on numerous studies of related 2,4-diaminopyrimidine kinase inhibitors, the key pharmacophoric elements can be summarized as follows:
The 2,4-Diaminopyrimidine Core: The primary pharmacophore is the pyrimidine ring itself, with the amino groups at the C2 and C4 positions. The N1 and the C2-amino group typically form a bidentate hydrogen bond with a backbone amide proton and carbonyl oxygen in the kinase hinge region, respectively. The C4-amino group can also participate in hydrogen bonding interactions, further anchoring the inhibitor in the ATP-binding pocket.
The 6-chloro Substituent: The chlorine atom at the C6-position of the pyrimidine ring also plays a significant role. It can influence the electronic properties of the pyrimidine ring and can also engage in van der Waals or halogen bonding interactions with residues in the active site. Furthermore, the presence of a substituent at this position can help to orient the molecule correctly for optimal binding. In some kinase inhibitor series, a halogen at this position has been shown to be beneficial for potency.
A generalized pharmacophore model for a 2,4-diaminopyrimidine-based kinase inhibitor is depicted below:
| Pharmacophoric Feature | Role in Target Binding | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | Interaction with kinase hinge region | C2-amino group |
| Hydrogen Bond Acceptor | Interaction with kinase hinge region | N1 of pyrimidine ring |
| Hydrogen Bond Donor/Acceptor | Additional interaction with hinge or solvent | C4-amino group |
| Hydrophobic Group | Occupies hydrophobic pocket | N4-butyl group |
| Halogen/Hydrophobic Group | van der Waals/halogen bonding, orientation | 6-chloro group |
It is important to note that the specific interactions and the ideal nature of these pharmacophoric features are highly dependent on the target protein. Without experimental data for this compound against a specific biological target, this model remains a generalized representation based on its chemical class.
Activity Cliff Analysis in this compound Analog Series
Activity cliffs are defined in medicinal chemistry as pairs of structurally analogous compounds that exhibit a large and unexpected difference in biological activity. nih.govnih.govcsmres.co.uk The analysis of activity cliffs is a powerful tool for understanding SAR, as it highlights small structural modifications that lead to significant changes in potency. tandfonline.comacs.org This information can be crucial for guiding lead optimization efforts in drug discovery.
A comprehensive activity cliff analysis for this compound is currently not possible due to the lack of publicly available biological activity data for a closely related series of analogs. To perform such an analysis, one would require a dataset of compounds where small, systematic structural changes are made to the parent molecule, and their corresponding biological activities against a specific target are measured.
For instance, an ideal dataset for an activity cliff analysis of this compound would include compounds with variations at the N4-position (e.g., methyl, ethyl, propyl, isobutyl, pentyl) and at the C6-position (e.g., hydrogen, fluorine, methyl).
Hypothetical Data for Activity Cliff Analysis:
The following table illustrates a hypothetical scenario of what such a dataset might look like and where an activity cliff could be observed. Please note that this data is purely illustrative and not based on experimental results.
| Compound | N4-Substituent | C6-Substituent | Target Activity (IC50, nM) |
| Analog 1 | Propyl | Chloro | 150 |
| Analog 2 (this compound) | Butyl | Chloro | 15 |
| Analog 3 | Pentyl | Chloro | 120 |
| Analog 4 | Butyl | Hydrogen | 250 |
In this hypothetical example, the change from a propyl group (Analog 1) to a butyl group (Analog 2) results in a 10-fold increase in potency. This would represent a significant activity cliff, suggesting that the additional methylene (B1212753) group in the butyl chain leads to a much more favorable interaction with the target protein. Similarly, the comparison between Analog 2 and Analog 4 highlights the importance of the 6-chloro substituent for activity.
The absence of such systematic SAR data for this compound and its immediate analogs in the public domain represents a significant knowledge gap. Future studies involving the synthesis and biological evaluation of a focused library of related compounds would be invaluable for elucidating the detailed SAR and identifying any activity cliffs, which would, in turn, provide a deeper understanding of the molecular interactions driving the biological activity of this chemical scaffold.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine molecular geometries, electronic properties, and thermodynamic parameters. jchemrev.comnih.gov For pyrimidine (B1678525) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G, which provide a good balance between accuracy and computational cost. researchgate.netnih.gov
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level signifies its ability to accept electrons. researchgate.netnih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netripublication.com
For pyrimidine derivatives, the HOMO is typically localized over the electron-rich amino groups and the pyrimidine ring, while the LUMO is often distributed across the electron-deficient parts of the ring. The addition of an N-butyl group would be expected to slightly raise the HOMO energy, potentially increasing the molecule's electron-donating capacity.
Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrimidine Derivative 1 | -5.57 | -1.94 | 3.63 |
| Pyrimidine Derivative 2 | -5.46 | -1.59 | 3.87 |
| Ibuprofen (for comparison) | - | - | 6.03 |
Data is illustrative and based on findings for various pyrimidine derivatives. wjarr.com
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the total electrostatic potential on the electron density surface of a molecule. nih.gov It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov In a typical MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov For N4-Butyl-6-chloropyrimidine-2,4-diamine, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, making them sites for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms of the amino groups and the butyl chain would exhibit positive potential. mdpi.comrsc.org
DFT calculations can accurately predict the three-dimensional geometry of a molecule, including bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. jchemrev.com The optimized geometry corresponds to the lowest energy conformation of the molecule. For this compound, DFT would define the planarity of the pyrimidine ring and the spatial orientation of the butyl and chloro substituents.
Table 2: Typical Geometrical Parameters for Substituted Pyrimidine Rings
| Parameter | Bond/Angle | Representative Value |
|---|---|---|
| Bond Length | C-N (ring) | ~1.34 Å |
| C-C (ring) | ~1.39 Å | |
| C-N (amino) | ~1.36 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angle | N-C-N (ring) | ~128° |
| C-N-C (ring) | ~115° | |
| C-C-N (ring) | ~123° |
Values are generalized based on standard bond lengths and angles in heterocyclic compounds.
Table 3: Representative Calculated Thermodynamic Parameters
| Parameter | Symbol | Illustrative Value |
|---|---|---|
| Enthalpy | H | Varies with compound |
| Entropy | S | Varies with compound |
| Gibbs Free Energy | G | Varies with compound |
| Dipole Moment | µ | ~2-5 Debye |
These parameters are highly dependent on the specific molecular structure and conditions.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.com It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.govmdpi.com
The 2,4-diaminopyrimidine (B92962) scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous inhibitors of enzymes like kinases and dihydrofolate reductase (DHFR). mdpi.com Molecular docking simulations of this compound against such hypothetical targets can reveal potential protein-ligand interactions.
Key interactions typically include:
Hydrogen Bonds: The amino groups at the C2 and C4 positions of the pyrimidine ring can act as hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors. These interactions are often crucial for anchoring the ligand in the protein's active site.
Hydrophobic Interactions: The N-butyl group can form hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket, contributing to binding affinity.
Halogen Bonds: The chlorine atom at the C6 position can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.
Docking algorithms calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. nih.gov A more negative score generally indicates a more favorable binding interaction. The simulation also provides a detailed 3D model of the binding mode, showing the precise orientation of the ligand and its interactions with specific amino acid residues. rsc.org This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound
| Hypothetical Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -8.5 | Asp166, Glu170 | Hydrogen Bond |
| Val57, Leu153 | Hydrophobic | ||
| Dihydrofolate Reductase | -7.9 | Ile7, Asp31 | Hydrogen Bond |
| Phe34, Leu54 | Hydrophobic/Pi-Alkyl |
These results are illustrative and represent typical outcomes for 2,4-diaminopyrimidine inhibitors.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For pyrimidine derivatives, including this compound, MD simulations provide critical insights into their conformational flexibility and stability, which are essential for their interaction with biological targets.
Researchers conduct MD simulations to understand the stability of ligand-protein complexes. nih.gov These simulations can predict how the compound will behave in a biological environment, such as its binding stability within a receptor's active site. A key parameter often analyzed is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower and stable RMSD values over the simulation time generally indicate a stable binding of the ligand within the protein. researchgate.net
For instance, in studies of similar pyrimidine derivatives, MD simulations have been employed to confirm the stability of the compound when bound to a target enzyme. nih.gov The conformational analysis derived from these simulations helps in identifying the most energetically favorable and biologically relevant shapes (conformations) of the molecule. This is crucial as the three-dimensional structure of a molecule dictates its biological activity.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Pyrimidine Derivatives
| Parameter | Description | Typical Value/Observation | Significance |
|---|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the stability of the protein-ligand complex over time. | Low and stable fluctuation (e.g., < 3 Å) | Indicates a stable binding pose of the ligand. researchgate.net |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Stable values suggest the protein maintains its folded state. | Confirms the structural integrity of the target protein during simulation. |
| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein. | Consistent formation of key H-bonds. | Highlights critical interactions for binding affinity. |
| Binding Free Energy (ΔG) | Calculated to estimate the affinity of the ligand for the target. | Negative values (e.g., -6 to -8 kcal/mol) indicate favorable binding. unair.ac.id | Quantifies the strength of the molecular interaction. |
In Silico Screening and Virtual Library Design for Pyrimidine Derivatives
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov
For pyrimidine derivatives, virtual libraries are often designed and screened to explore a vast chemical space. nih.govacs.org A virtual library is a collection of chemical structures that are generated and stored in a computer. The design of these libraries often starts with a core scaffold, such as the pyrimidine ring, which is then decorated with various functional groups to create a diverse set of molecules. nih.gov
Molecular docking is a key technique used in virtual screening. iosrjournals.org It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study is typically a binding score or energy, which indicates the strength of the interaction. Compounds with the best scores are considered "hits" and are selected for further investigation. unair.ac.idiosrjournals.org For example, studies on pyrimidine derivatives have used docking to identify potential inhibitors for targets like dihydrofolate reductase (DHFR) and cyclooxygenase (COX) enzymes. unair.ac.idiosrjournals.org
Table 2: Example Data from an In Silico Screening of Pyrimidine Derivatives
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|---|
| Derivative 1 | DHFR | -6.39 | Asp27, Phe31 | Potential antibacterial agent. unair.ac.id |
| Derivative 2 | DHFR | -6.08 | Ile50, Ser59 | Potential antibacterial agent. unair.ac.id |
| Derivative 3 | COX-2 | -9.8 | Arg120, Tyr355 | Potential anti-inflammatory agent. |
| Derivative 4 | VEGFR-2 | -8.12 | Cys919, Asp1046 | Potential anti-angiogenic agent. researchgate.net |
Application of Green Chemistry Metrics in Computational Design
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Computational chemistry plays a vital role in applying green chemistry principles by allowing for the in silico evaluation of synthetic routes before they are performed in a laboratory.
Several green chemistry metrics can be calculated computationally to assess the environmental impact of a proposed synthesis. These metrics help chemists choose the "greenest" pathway for synthesizing compounds like this compound.
Key metrics include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov A higher atom economy indicates less waste.
Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by taking into account the actual mass of the product obtained relative to the total mass of reactants used. nih.gov
E-Factor (Environmental Factor): This metric is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is better. nih.gov
By computationally designing and evaluating different synthetic pathways, chemists can optimize reactions to improve atom economy, reduce waste, and select less hazardous solvents and reagents, aligning the synthesis with the principles of green chemistry. researchgate.netmdpi.com
Table 3: Comparison of Synthetic Routes using Green Chemistry Metrics
| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor | Greenness Assessment |
|---|---|---|---|---|
| Traditional Route A | 45% | 35% | 1.86 | Less efficient, more waste. |
| Microwave-Assisted Route B | 75% | 68% | 0.47 | More efficient, less waste. rasayanjournal.co.in |
| Catalytic Route C | 92% | 85% | 0.18 | Highly efficient and environmentally preferable. rasayanjournal.co.in |
Mechanistic Investigations of Biological Interactions for Pyrimidine Based Scaffolds
Enzyme Inhibition Mechanisms (e.g., Kinases like BRAF V600E, Xanthine (B1682287) Oxidase)
While direct evidence of N4-butyl-6-chloropyrimidine-2,4-diamine inhibiting the kinase BRAF V600E or the enzyme xanthine oxidase is not extensively documented in publicly available research, the broader class of 2,4-diaminopyrimidine (B92962) derivatives has been widely investigated as potent enzyme inhibitors, particularly targeting kinases.
Derivatives of 2,4-diaminopyrimidine are known to act as inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways. For instance, certain 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). nih.govrsc.org These kinases are key regulators of the cell cycle and transcription. Furthermore, novel N4-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multiple receptor tyrosine kinase (RTK) inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov The general mechanism of action for these pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Another study on diaminopyrimidine derivatives showcased their potential as focal adhesion kinase (FAK) inhibitors. nih.gov Given this established precedent within the 2,4-diaminopyrimidine class, it is plausible that this compound could exhibit inhibitory activity against various kinases; however, specific experimental data for BRAF V600E or xanthine oxidase is not available.
Interference with Cellular Biosynthetic Pathways (e.g., DNA or RNA synthesis)
Research has identified this compound as a potential inhibitor of DNA double-strand break repair. rsc.orggoogleapis.com This finding suggests a direct interference with the cellular pathways responsible for maintaining genomic integrity. DNA double-strand breaks are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability and cell death. By inhibiting the repair process, this compound can enhance the efficacy of DNA-damaging agents, a strategy often employed in cancer therapy.
The broader family of pyrimidine (B1678525) analogs has a well-established role in interfering with nucleic acid biosynthesis. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby halting DNA replication and RNA synthesis. While this is a general mechanism for some pyrimidine derivatives, the specific action of this compound appears to be more directly related to the DNA repair process itself.
Receptor Agonism/Antagonism Principles (e.g., GPR119 agonists)
There is no specific data available to suggest that this compound acts as an agonist or antagonist for the G protein-coupled receptor 119 (GPR119). However, the pyrimidine scaffold is present in compounds that do interact with this receptor. For example, novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as potent and orally active GPR119 agonists. nih.govnih.gov
GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Agonism of this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). semanticscholar.org This makes GPR119 an attractive target for the treatment of type 2 diabetes. The structure-activity relationship studies of these GPR119 agonists indicate that modifications at the 2 and 4 positions of the pyrimidine ring are crucial for activity. nih.govnih.gov While this demonstrates the potential for pyrimidine-based compounds to interact with GPR119, it does not confirm such activity for this compound.
Modulation of Signal Transduction Pathways involved in Cellular Processes
The role of this compound as an inhibitor of DNA double-strand break repair directly implicates it in the modulation of DNA damage response pathways. rsc.orggoogleapis.com These pathways are complex signal transduction networks that sense DNA damage, signal its presence, and promote either cell cycle arrest and repair or, if the damage is too severe, apoptosis (programmed cell death). Key proteins in these pathways include the kinases ATM and ATR, which are activated by DNA damage and, in turn, phosphorylate a host of downstream targets to orchestrate the cellular response. By inhibiting the repair of double-strand breaks, this compound would likely lead to the sustained activation of these signaling pathways, ultimately pushing the cell towards apoptosis.
Future Research Directions and Unexplored Avenues for N4 Butyl 6 Chloropyrimidine 2,4 Diamine
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2,4-diamino-6-chloropyrimidine derivatives often involves multi-step processes employing reagents like phosphorus oxychloride for chlorination. nih.gov While effective, these methods can present environmental and operational challenges, such as the generation of significant wastewater during quenching and neutralization steps. google.com Future research must prioritize the development of more sustainable and efficient synthetic methodologies.
Furthermore, moving away from harsh chlorinating agents is a key goal. Investigating alternative, milder chlorination reagents or catalytic systems could mitigate the formation of hazardous byproducts. The development of scalable processes, perhaps inspired by methods like tungstate-catalyzed oxidation used for similar pyrimidine (B1678525) N-oxides, could also prove crucial for producing the compound or its precursors in a more industrially viable and eco-friendly manner.
Exploration of Diverse Derivatization Strategies to Enhance Specific Interactions
The therapeutic potential of pyrimidine derivatives is largely dictated by the nature of the substituents on the core ring structure. The synthetic versatility of the 2,4-diaminopyrimidine (B92962) scaffold allows for extensive derivatization at multiple positions to enhance specific interactions with biological targets. rsc.org For n4-Butyl-6-chloropyrimidine-2,4-diamine, several key positions are ripe for exploratory modification.
Key Derivatization Sites and Potential Strategies:
| Position | Current Group | Potential Modifications | Objective |
| C6 | Chloro | Nucleophilic substitution with various amines, alcohols, or thiols. | Introduce diverse functional groups to probe binding pockets and modulate physicochemical properties. |
| N4 | Butyl | Varying alkyl chain length, introducing branching, rings, or aromatic moieties. | Optimize hydrophobic interactions and conformational flexibility. |
| C5 | Hydrogen | Introduction of aryl or heteroaryl groups via Suzuki or other cross-coupling reactions. | Add vectors that can form additional interactions with target proteins. nih.gov |
| N2/N4 Amino Groups | Unsubstituted | Acylation, sulfonylation, or formation of Schiff bases. | Alter hydrogen bonding capabilities and introduce new interaction points. |
A primary goal of derivatization is to improve binding affinity and selectivity for a specific biological target. For example, studies on other 2,4-diaminopyrimidine derivatives have shown that introducing side chains at the C6 position can allow the molecule to occupy specific binding sites, such as the glycerol (B35011) binding site in Mycobacterium tuberculosis dihydrofolate reductase. mdpi.com Similarly, modifying the N4-butyl group could enhance interactions within a hydrophobic pocket of a target enzyme. The analysis of supramolecular synthons—predictable patterns of intermolecular interactions—can also guide the design of derivatives with specific hydrogen bonding capabilities to enhance binding. semanticscholar.org
Advanced Computational Modeling for De Novo Design and Lead Optimization
In silico methods are indispensable tools for accelerating the drug discovery and development process. For this compound, advanced computational modeling offers a pathway for rational, de novo design of novel derivatives and for optimizing lead compounds.
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build statistically significant models that correlate the structural features of a series of pyrimidine analogs with their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to improve potency.
Molecular docking simulations are another critical tool, providing insights into the binding modes of pyrimidine derivatives within the active site of a target protein, such as a kinase or receptor. biomedicineonline.orgmdpi.com These simulations can predict key interactions, like hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved binding energies. mdpi.com For instance, modeling has been used to design 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors, revealing how specific functional groups contribute to binding affinity and selectivity. acs.org The predictions from docking can be further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time. nih.gov
Integration of Multi-Omics Data in Mechanistic Studies of Pyrimidine Derivatives
To fully understand the biological impact of this compound and its future derivatives, it is essential to look beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. nih.gov
This integrated approach can elucidate the compound's mechanism of action by revealing its effects on global gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways. mdpi.com For example, analyzing multi-omics datasets can help identify dysregulated pathways and molecular signatures associated with a drug's effect, which is crucial for understanding both efficacy and potential off-target effects. nih.gov
Future research could involve treating cell lines or model organisms with this compound and its derivatives, followed by the collection of multi-omics data. By employing bioinformatics tools to integrate these datasets, researchers can construct comprehensive networks that map the flow of information from genetic changes to phenotypic outcomes. pharmafeatures.comarxiv.org This can help in identifying biomarkers for drug response, understanding mechanisms of resistance, and discovering novel therapeutic applications for this promising class of pyrimidine compounds.
Q & A
Q. What are the optimized synthetic routes for n4-Butyl-6-chloropyrimidine-2,4-diamine, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution, typically involving 6-chloropyrimidine-2,4-diamine and butylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Base catalysts like K₂CO₃ improve substitution efficiency.
- Temperature : Reactions are often conducted at 80–100°C for 6–12 hours to achieve >70% yield .
- Scalability : Batch reactors are standard, but continuous flow systems may reduce side products in industrial settings .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological approaches include:
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening involves:
- Antimicrobial assays : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl chain length, halogen position) impact biological activity in pyrimidine derivatives?
Q. How can conflicting data on reaction yields be resolved in scale-up synthesis?
Discrepancies often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted amine or di-substituted derivatives) .
- Reagent quality : Ensure anhydrous butylamine to prevent hydrolysis .
- Kinetic vs. thermodynamic control : Optimize reaction time (e.g., 8 hours at 90°C) to favor mono-substitution over di-alkylation .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- X-ray crystallography : Resolve binding modes with target enzymes (e.g., DHFR) .
- Molecular dynamics simulations : Analyze hydrogen bonding between the pyrimidine core and catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. How do solvent and pH conditions affect substitution reactivity in downstream derivatization?
- Solvent effects : DMSO enhances nucleophilicity of amines for SNAr reactions .
- pH dependence : Basic conditions (pH >9) deprotonate the pyrimidine ring, accelerating substitutions .
- Case study : Reaction with thiols at pH 10 yields 6-thio derivatives with >85% efficiency .
Methodological Best Practices
- Data contradiction resolution : Cross-validate NMR and LC-MS results to confirm structural assignments .
- Biological assay design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates .
- Safety protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
